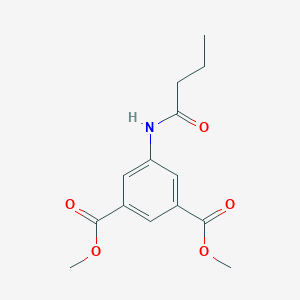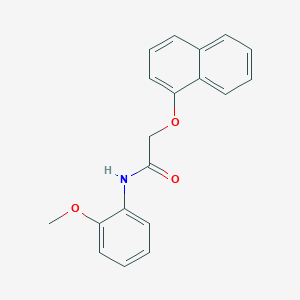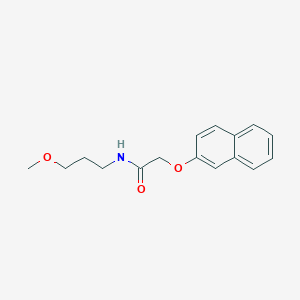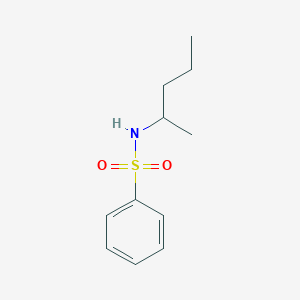![molecular formula C15H11ClN2O2S B484710 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one CAS No. 724708-97-8](/img/structure/B484710.png)
2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one, commonly known as CBT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of CBT is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and viral replication. For example, CBT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, CBT has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, CBT has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
CBT has been shown to have various biochemical and physiological effects. In cancer cells, CBT has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. Additionally, CBT has been shown to inhibit the migration and invasion of cancer cells. Inflammation is associated with various diseases, including cancer, and CBT has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, CBT has been shown to inhibit the replication of various viruses, including dengue virus, hepatitis C virus, and Zika virus.
実験室実験の利点と制限
CBT has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, CBT has been shown to have low toxicity in vitro and in vivo. However, CBT has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain experiments. Additionally, CBT has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of CBT. One potential direction is the development of more efficient synthesis methods for CBT. Additionally, further studies are needed to fully understand the mechanism of action of CBT and its potential as an anticancer, anti-inflammatory, and antiviral agent. Furthermore, studies are needed to determine the optimal dosage and administration of CBT in vivo. Finally, the development of CBT derivatives with improved solubility and bioavailability could lead to more effective treatments for various diseases.
Conclusion:
In conclusion, CBT is a chemical compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. CBT has potential as an anticancer, anti-inflammatory, and antiviral agent, but further studies are needed to fully understand its potential and limitations. The development of CBT derivatives with improved solubility and bioavailability could lead to more effective treatments for various diseases.
合成法
CBT can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-amino-4,6-dimethylpyridine in the presence of a base, such as sodium carbonate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-amino-4,6-dimethylpyridine in the presence of a base, such as triethylamine. These methods yield CBT as a yellow solid with a melting point of approximately 205-206°C.
科学的研究の応用
CBT has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, CBT has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, CBT has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of various viruses.
特性
IUPAC Name |
2-(4-chlorobenzoyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-8-7-9(2)17-13-12(8)15(20)18(21-13)14(19)10-3-5-11(16)6-4-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUKZYHCJAXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B484642.png)
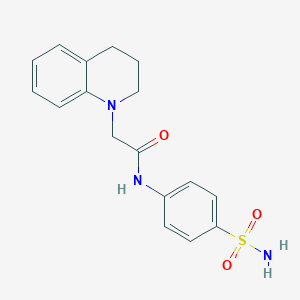

![N-(methylcarbamoyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B484691.png)

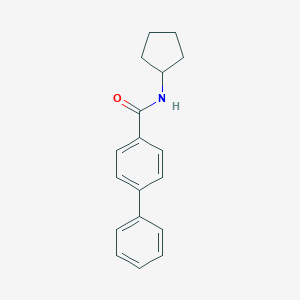
![Dimethyl 2-[(cyclopentylcarbonyl)amino]terephthalate](/img/structure/B484781.png)
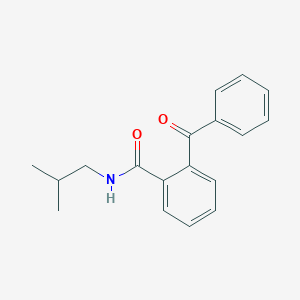
![Methyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B484804.png)
